Windorphen is a small molecule identified as a selective inhibitor of the β-catenin function, which plays a crucial role in the Wnt signaling pathway. This compound was discovered through an in vivo chemical genetic screen using zebrafish embryos, highlighting its potential for therapeutic applications in diseases related to aberrant Wnt signaling, including cancer and tissue regeneration. Windorphen specifically targets the p300 histone acetyltransferase, a coactivator that associates with β-catenin, thereby modulating its activity and influencing downstream signaling pathways.
Windorphen was synthesized as part of research aimed at understanding the Wnt signaling pathway's role in development and disease. It belongs to a class of compounds that inhibit protein-protein interactions critical for signal transduction. The compound is derived from commercially available precursors and has been characterized for its specificity towards β-catenin-related processes.
The synthesis of Windorphen involves several steps starting from 2-(4-methoxyphenyl)-4'-methoxyacetophenone. The synthetic route includes:
The synthesis employs standard organic chemistry techniques, including:
Windorphen's molecular structure is characterized by a complex arrangement that allows for specific interactions with β-catenin and p300. The key features include:
The structural data can be analyzed using techniques such as X-ray crystallography or computational modeling to predict binding interactions with target proteins.
Windorphen participates in various chemical reactions that can be summarized as follows:
The reaction conditions, including temperature, solvent choice, and reaction time, are crucial for optimizing yield and purity during synthesis.
Windorphen exerts its effects primarily by inhibiting the activity of p300 histone acetyltransferase, which is essential for β-catenin-mediated transcriptional activation. The mechanism can be outlined as follows:
Relevant data regarding these properties can be assessed through standard laboratory testing protocols.
Windorphen has significant potential in scientific research and therapeutic applications, particularly in:
Canonical Wnt/β-catenin signaling is an evolutionarily conserved pathway critical for embryonic development and tissue homeostasis. During embryogenesis, it governs fundamental processes such as dorsoventral patterning, cell fate specification, and organogenesis. In zebrafish, two distinct β-catenin isoforms (β-catenin-1 and β-catenin-2) exhibit non-redundant functions: β-catenin-2 establishes the dorsal organizer, while β-catenin-1 promotes ventral and posterior fates [1] [10]. Mechanistically, Wnt ligand binding to Frizzled (FZD) receptors and LRP5/6 co-receptors stabilizes cytoplasmic β-catenin by preventing its phosphorylation by the destruction complex (APC/Axin/GSK-3β/CK1α). Accumulated β-catenin translocates to the nucleus, where it partners with TCF/LEF transcription factors and co-activators (e.g., p300/CBP) to regulate target genes [1] [4] [6].
Dysregulation of this pathway is a hallmark of numerous diseases, particularly cancers. In colorectal cancer (CRC), >90% of cases involve activating mutations in Wnt pathway components, most commonly APC (∼80%) or CTNNB1 (β-catenin gene, ∼5%) [3] [9]. These mutations lead to constitutive β-catenin stabilization and uncontrolled transcription of oncogenes like c-Myc and cyclin D1, driving tumor initiation, proliferation, and metastasis [4] [7]. Aberrant Wnt signaling is also implicated in breast, pancreatic, and hematological malignancies, making it a high-priority therapeutic target [4] [7].
Table 1: Prevalence of Wnt Pathway Mutations in Colorectal Cancer
Gene | Function in Pathway | Mutation Prevalence in CRC | Consequence |
---|---|---|---|
APC | Scaffold in destruction complex | ~80% | Stabilized β-catenin |
CTNNB1 | Transcriptional co-activator | ~5% | Resists degradation |
RNF43 | E3 ligase for FZD receptors | ~18% | Increased surface FZD receptors |
RSPO2/3 | Enhances Wnt signaling | ~9% | Amplified Wnt ligand activity |
Windorphen (WD) emerged from a phenotype-based chemical screen designed to identify modulators of dorsoventral patterning in zebrafish embryos. Screening 30,000 compounds revealed Windorphen as a potent dorsalizing agent that selectively inhibited Wnt-dependent ventral development without affecting BMP signaling [1]. Its discovery marked a significant advancement due to its unique mechanism: unlike upstream inhibitors (e.g., PORCN inhibitors like LGK974 or FZD antagonists like OMP-18R5), Windorphen acts downstream of β-catenin stabilization. Specifically, it disrupts the interaction between β-catenin’s C-terminal transactivation domain and the histone acetyltransferase p300, a co-activator essential for Wnt target gene transcription [1] [8].
Table 2: Key Windorphen Properties and Comparison with Other Wnt Inhibitors
Property | Windorphen | PORCN Inhibitors (e.g., LGK974) | FZD Antagonists (e.g., OMP-18R5) |
---|---|---|---|
Target | β-catenin-p300 interface | Porcupine enzyme | FZD CRD domain |
Mechanism | Blocks β-catenin-p300 binding | Prevents Wnt palmitoylation/secretion | Competes with Wnt for FZD binding |
Specificity | Selective for β-catenin-1 | Broad (all Wnt ligands) | Pan-FZD or isoform-specific |
Downstream Effect | Inhibits transcriptional complex | Reduces extracellular Wnt levels | Blocks receptor activation |
Windorphen exhibits remarkable functional specificity. It selectively inhibits β-catenin-1–dependent signaling in zebrafish but spares β-catenin-2–mediated dorsal organizer formation [1]. This isoform selectivity correlates with sequence divergence in their C-terminal domains (66.7% identity), where Windorphen binds [1]. Crucially, Windorphen’s bioactivity depends on its Z-isoform configuration, which comprises only ∼13% of synthetic batches but is exclusively responsible for Wnt inhibition [1].
Functionally, Windorphen demonstrates potent anti-cancer effects. It robustly kills cancer cells harboring Wnt-activating mutations (e.g., RKO colon carcinoma) by suppressing oncogenic gene expression programs [1]. Its significance extends beyond direct therapeutics; Windorphen serves as a chemical probe to dissect β-catenin isoform functions, p300-dependent transcription, and context-dependent Wnt signaling in development and disease [1] [8]. Unlike broad-spectrum pathway inhibitors, its downstream targeting offers precision against cancers driven by β-catenin stabilization, positioning it as a promising tool for overcoming therapeutic resistance in CRC and other malignancies [1] [4].
Key Research Findings on Windorphen:
Chemical Structure Significance:Windorphen’s structure (C₁₇H₁₅ClO₃) features a chalcone-like scaffold with two methoxy-substituted phenyl rings linked by an α,β-unsaturated carbonyl system. The Z-configuration of the chloro-olefin moiety is critical for its ability to bind p300 and inhibit β-catenin-dependent transcription [1] [8].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2